2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolane
CAS No.: 60207-92-3
Cat. No.: VC18686543
Molecular Formula: C12H13BrCl2O2
Molecular Weight: 340.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60207-92-3 |
|---|---|
| Molecular Formula | C12H13BrCl2O2 |
| Molecular Weight | 340.04 g/mol |
| IUPAC Name | 2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolane |
| Standard InChI | InChI=1S/C12H13BrCl2O2/c1-2-9-6-16-12(7-13,17-9)10-4-3-8(14)5-11(10)15/h3-5,9H,2,6-7H2,1H3 |
| Standard InChI Key | WVOHJAWNRZYVCS-UHFFFAOYSA-N |
| Canonical SMILES | CCC1COC(O1)(CBr)C2=C(C=C(C=C2)Cl)Cl |
Introduction
Structural and Molecular Characteristics
The molecular structure of 2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolane comprises a 1,3-dioxolane ring system with three distinct substituents:
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A bromomethyl group at the 2-position, which serves as a reactive site for further functionalization.
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A 2,4-dichlorophenyl moiety at the adjacent 2-position, contributing electron-withdrawing effects that enhance stability and reactivity.
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An ethyl group at the 4-position, which influences the compound’s steric and electronic profile.
The molecular formula is C₁₂H₁₃BrCl₂O₂, with a molar mass of 342.05 g/mol. The compound’s lipophilicity, inferred from its logP value (estimated ~3.8), suggests moderate solubility in organic solvents like dichloromethane or tetrahydrofuran, while its aqueous solubility is limited .
Synthetic Pathways and Optimization
Bromination and Ketalization
The synthesis typically begins with the bromination of 2,4-dichloroacetophenone, followed by ketalization with 1,2-butanediol under acidic conditions. The bromomethyl group is introduced via radical bromination using reagents such as N-bromosuccinimide (NBS) in carbon tetrachloride. Key considerations include:
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Temperature control: Maintaining reactions at 0–5°C minimizes side reactions like over-bromination .
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Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol yields products with >95% purity .
Industrial-Scale Production
Industrial protocols emphasize cost efficiency and scalability. Continuous flow reactors are employed to enhance mixing and heat transfer, while solvent recovery systems reduce waste. Yields exceeding 70% are achievable with optimized stoichiometry and inert atmospheres .
Physicochemical Properties and Stability
| Property | Value/Description |
|---|---|
| Boiling Point | 262–267°C (at 0.1 Pa) |
| Density | 1.441 g/cm³ |
| Flash Point | 194.1°C |
| Vapor Pressure | 3.66 × 10⁻⁶ mmHg at 25°C |
| Thermal Stability | Decomposes above 190°C |
| Hydrolytic Sensitivity | Prone to ring-opening in acidic/basic conditions |
Storage recommendations include amber vials under argon at 2–8°C to prevent photolytic degradation and hydrolysis .
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The bromomethyl group resonates at δ 3.8–4.2 ppm, while the ethyl group’s methyl protons appear as a triplet near δ 1.2 ppm .
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¹³C NMR: The dioxolane ring carbons are observed at δ 95–110 ppm, with the quaternary carbon bearing the dichlorophenyl group at δ 140–150 ppm .
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 342.0 (C₁₂H₁₃BrCl₂O₂⁺), with characteristic isotopic patterns for bromine and chlorine .
Supercritical Fluid Chromatography (SFC)
For diastereoisomeric purity assessment, SFC using C18 columns with 5% 2-propanol achieves baseline separation (Rₛ = 1.78) in 2 minutes . This method is critical for ensuring the cis-configuration required in antifungal intermediates .
Applications in Antifungal Drug Synthesis
Role in Triazole Antifungals
The bromomethyl group undergoes nucleophilic substitution with 1,2,4-triazole to form azole antifungals. For example, ketoconazole (CAS 65277-42-1) is synthesized via reaction with the target compound, followed by benzoylation and deprotection steps .
Comparative Analysis of Dioxolane Derivatives
| Compound | Substituent (R) | Application | LogP |
|---|---|---|---|
| 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolane | Ethyl | Antifungal intermediate | ~3.8 |
| 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane | Propyl | Pesticide intermediate | ~4.2 |
| cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate | Benzoate | Ketoconazole precursor | ~5.1 |
The ethyl derivative’s shorter alkyl chain enhances reaction kinetics compared to bulkier analogs, making it preferable for scalable synthesis .
Future Research Directions
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Green Chemistry Approaches: Developing solvent-free bromination methods or biocatalytic routes to reduce environmental impact.
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Structure-Activity Relationships (SAR): Systematic studies to correlate substituent effects with antifungal potency.
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Advanced Delivery Systems: Encapsulation in liposomes or nanoparticles to enhance stability in biological systems.
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